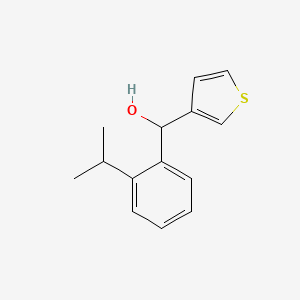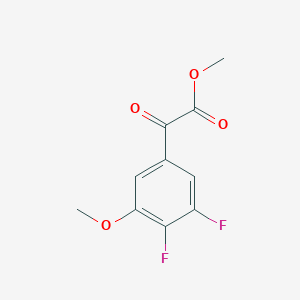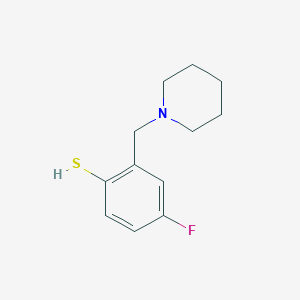
3-(4-Fluoro-1-naphthyl)-3-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-1-naphthyl)-3-pentanol is an organic compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and a pentanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-naphthyl)-3-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-1-naphthaldehyde and a suitable Grignard reagent, such as 3-pentylmagnesium bromide.
Grignard Reaction: The Grignard reagent is prepared by reacting 3-pentyl bromide with magnesium in anhydrous ether. The resulting Grignard reagent is then added to 4-fluoro-1-naphthaldehyde under controlled conditions to form the desired alcohol.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the Grignard reagent and to control the reaction rate. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(4-Fluoro-1-naphthyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: 3-(4-Fluoro-1-naphthyl)-3-pentanone or 3-(4-Fluoro-1-naphthyl)pentanoic acid.
Reduction: 3-(4-Fluoro-1-naphthyl)pentane.
Substitution: 3-(4-Methoxy-1-naphthyl)-3-pentanol.
科学的研究の応用
3-(4-Fluoro-1-naphthyl)-3-pentanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Fluoro-1-naphthyl)-3-pentanol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes.
Pathways Involved: The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain targets, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
- 3-(4-Fluoro-1-naphthyl)-1H-pyrazole
- 4-Fluoro-1-naphthyl-(3-furyl)methanol
- 1-(4-Fluoro-1-naphthyl)ethan-1-one
Uniqueness
3-(4-Fluoro-1-naphthyl)-3-pentanol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a pentanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO/c1-3-15(17,4-2)13-9-10-14(16)12-8-6-5-7-11(12)13/h5-10,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTOYYNHEWZASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C2=CC=CC=C21)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7991087.png)



![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)
![1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991110.png)


![5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)
![3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)




